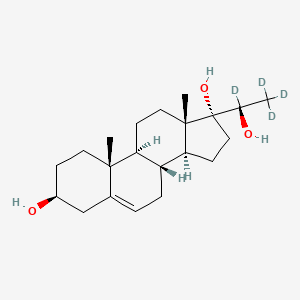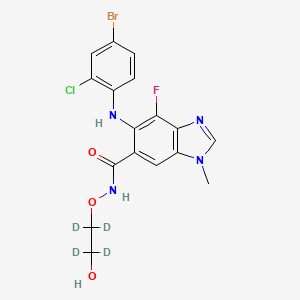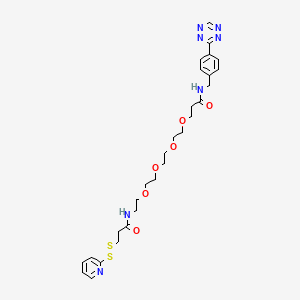
Tetrazine-PEG4-SS-Py
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazine-PEG4-SS-Py is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups. This compound is a click chemistry reagent and is widely used in bioorthogonal chemistry due to its rapid reaction kinetics and unique fluorogenic characteristics .
準備方法
Synthetic Routes and Reaction Conditions
Tetrazine-PEG4-SS-Py is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group and a polyethylene glycol (PEG) chain. The synthesis typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles under acidic conditions.
PEGylation: The tetrazine group is then conjugated with a PEG chain through a series of coupling reactions.
Incorporation of Disulfide Bond: The PEGylated tetrazine is further reacted with a disulfide-containing compound to introduce the cleavable disulfide bond.
Final Conjugation: The final step involves the conjugation of the PEGylated tetrazine-disulfide compound with a pyridyl group to form this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, with careful monitoring of reaction conditions and purification steps .
化学反応の分析
Types of Reactions
Tetrazine-PEG4-SS-Py undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group and trans-cyclooctene-containing molecules, forming a stable adduct.
Cleavage Reactions: The disulfide bond in this compound can be cleaved under reducing conditions, releasing the conjugated molecule.
Substitution Reactions: The pyridyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reaction: Typically performed in aqueous or organic solvents at room temperature.
Cleavage Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions.
Substitution Reactions: Various nucleophiles such as amines or thiols can be used under basic or neutral conditions
Major Products Formed
Inverse Electron Demand Diels-Alder Reaction: Forms a stable adduct between tetrazine and trans-cyclooctene.
Cleavage Reactions: Releases the conjugated molecule and a free thiol.
Substitution Reactions: Forms substituted pyridyl derivatives
科学的研究の応用
Tetrazine-PEG4-SS-Py has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties.
Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the development of diagnostic tools and drug delivery systems .
作用機序
Tetrazine-PEG4-SS-Py exerts its effects through the inverse electron demand Diels-Alder reaction, where the tetrazine group reacts with trans-cyclooctene-containing molecules. This reaction is highly selective and occurs rapidly under mild conditions. The disulfide bond in this compound can be cleaved under reducing conditions, releasing the conjugated molecule. This mechanism is particularly useful in the controlled release of drugs in targeted therapy .
類似化合物との比較
Tetrazine-PEG4-SS-Py is unique due to its combination of a tetrazine group, a PEG chain, and a cleavable disulfide bond. Similar compounds include:
Tetrazine-PEG4-NHS: Contains a tetrazine group and a PEG chain but lacks the cleavable disulfide bond.
Tetrazine-PEG4-Maleimide: Contains a tetrazine group and a PEG chain with a maleimide functional group instead of a disulfide bond.
Tetrazine-PEG4-Azide: Contains a tetrazine group and a PEG chain with an azide functional group
This compound stands out due to its cleavable disulfide bond, making it particularly useful in applications requiring controlled release of conjugated molecules.
特性
分子式 |
C28H37N7O6S2 |
|---|---|
分子量 |
631.8 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C28H37N7O6S2/c36-25(31-21-23-4-6-24(7-5-23)28-34-32-22-33-35-28)8-12-38-14-16-40-18-19-41-17-15-39-13-11-29-26(37)9-20-42-43-27-3-1-2-10-30-27/h1-7,10,22H,8-9,11-21H2,(H,29,37)(H,31,36) |
InChIキー |
UMOUIQTYEOERRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


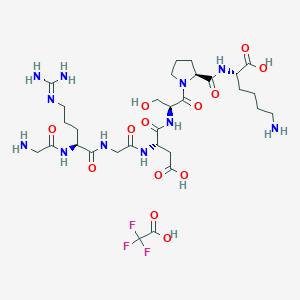
![N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
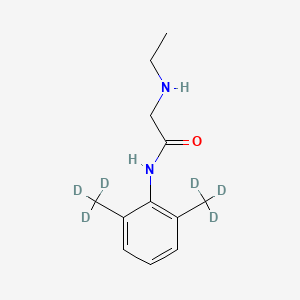
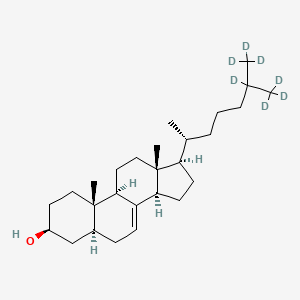
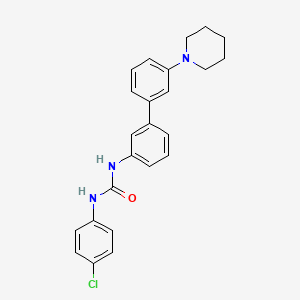
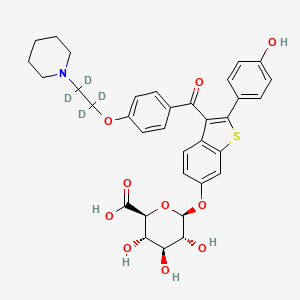
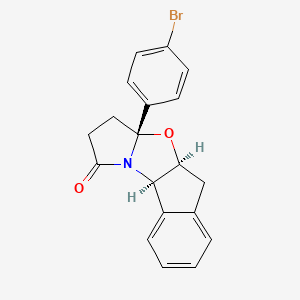
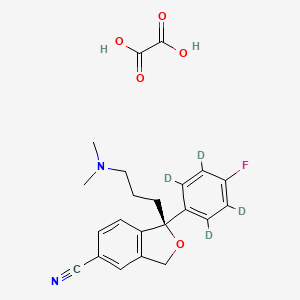
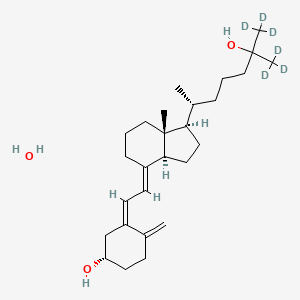
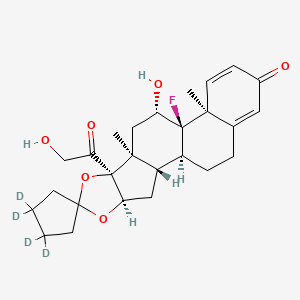
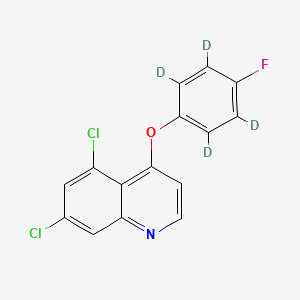
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)
